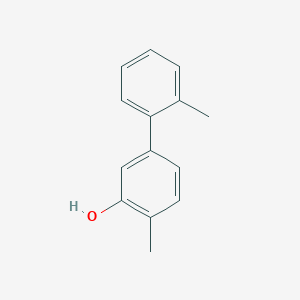
4-(3-Aminophenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminophenyl)-2-methylphenol, also known as 4-methylaniline, is an aromatic amine that is commonly used in the synthesis of a variety of compounds. It is a colorless, solid, and highly volatile organic compound with a strong, pungent odor. It is a useful intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminophenyl)-2-methylphenol, 95%ine has a variety of scientific research applications. It is used as a starting material for the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in the synthesis of azo dyes, which are used in the textile industry. Additionally, 4-(3-Aminophenyl)-2-methylphenol, 95%ine has been used to study the mechanism of action of enzymes, and to investigate the effect of pH on enzymatic activity.
Wirkmechanismus
The mechanism of action of 4-(3-Aminophenyl)-2-methylphenol, 95%ine is not yet fully understood. It is believed to act as a substrate for a variety of enzymes, including monoamine oxidases, which are involved in the metabolism of neurotransmitters. Additionally, 4-(3-Aminophenyl)-2-methylphenol, 95%ine is believed to act as an inhibitor of monoamine oxidases, which can alter the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Aminophenyl)-2-methylphenol, 95%ine are not yet fully understood. It has been shown to inhibit the activity of monoamine oxidases, which can alter the levels of neurotransmitters in the brain. Additionally, 4-(3-Aminophenyl)-2-methylphenol, 95%ine has been shown to have a mild analgesic effect in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Aminophenyl)-2-methylphenol, 95%ine has several advantages for use in laboratory experiments. It is a highly volatile organic compound, making it easy to handle and store. Additionally, it is relatively inexpensive and can be obtained from a variety of sources. However, 4-(3-Aminophenyl)-2-methylphenol, 95%ine can be toxic in high concentrations and should be handled with caution.
Zukünftige Richtungen
The future directions for 4-(3-Aminophenyl)-2-methylphenol, 95%ine research are numerous. It could be used to study the mechanism of action of enzymes and investigate the effect of pH on enzymatic activity. Additionally, it could be used to investigate the biochemical and physiological effects of 4-(3-Aminophenyl)-2-methylphenol, 95%ine on the brain and nervous system. Furthermore, it could be used to explore the potential therapeutic applications of 4-(3-Aminophenyl)-2-methylphenol, 95%ine in the treatment of neurological disorders. Finally, it could be used to investigate the potential toxicity of 4-(3-Aminophenyl)-2-methylphenol, 95%ine in humans.
Synthesemethoden
4-(3-Aminophenyl)-2-methylphenol, 95%ine can be synthesized in a two-step process. The first step involves the reaction of aniline and formaldehyde in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction produces a mixture of products, including 4-(3-Aminophenyl)-2-methylphenol, 95%ine, which can be isolated by fractional distillation. The second step involves the reaction of 4-(3-Aminophenyl)-2-methylphenol, 95%ine and nitrous acid to form 4-nitroaniline. This reaction is known as the Hofmann rearrangement and is often used to synthesize a variety of organic compounds.
Eigenschaften
IUPAC Name |
4-(3-aminophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQYTZVMNQDJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683673 |
Source


|
| Record name | 3'-Amino-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-44-3 |
Source


|
| Record name | 3'-Amino-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370760.png)

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370765.png)









